N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide

Catalog No.
S14332678
CAS No.
63834-53-7
M.F
C34H38Br2N2
M. Wt
634.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanedi...

CAS Number

63834-53-7

Product Name

N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide

IUPAC Name

9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(methyl)azaniumyl]hexyl]-methylazanium;dibromide

Molecular Formula

C34H38Br2N2

Molecular Weight

634.5 g/mol

InChI

InChI=1S/C34H36N2.2BrH/c1-35(33-29-19-9-5-15-25(29)26-16-6-10-20-30(26)33)23-13-3-4-14-24-36(2)34-31-21-11-7-17-27(31)28-18-8-12-22-32(28)34;;/h5-12,15-22,33-34H,3-4,13-14,23-24H2,1-2H3;2*1H

InChI Key

CESWSCLOADYFCE-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCCCCC[NH+](C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-]

N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide is a complex organic compound characterized by its unique molecular structure and properties. Its molecular formula is C34H38Br2N2C_{34}H_{38}Br_{2}N_{2}, and it has a molecular weight of approximately 634.49 g/mol. This compound features two 9H-fluorenyl groups attached to a hexanediamine backbone, which contributes to its distinctive chemical behavior and potential applications in various fields, including pharmaceuticals and materials science .

Typical of amines and aromatic compounds. Key reactions include:

  • Acylation: The amine functionalities can react with acyl chlorides or anhydrides to form amides.
  • Alkylation: The nitrogen atoms can be further alkylated using alkyl halides, leading to quaternary ammonium salts.
  • Electrophilic Aromatic Substitution: The fluorenyl groups can undergo electrophilic substitution reactions, allowing for modifications on the aromatic rings.

These reactions underline the compound's versatility in synthetic organic chemistry .

The synthesis of N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide typically involves multi-step organic reactions:

  • Preparation of Fluorenylamine: Starting from 9H-fluorene, the introduction of amine groups can be achieved through nitration followed by reduction.
  • Formation of Hexanediamine Backbone: N,N-Dimethyl-1,6-hexanediamine can be synthesized via reductive amination or other methods.
  • Coupling Reaction: The fluorenylamine and hexanediamine are coupled under appropriate conditions (e.g., using coupling agents) to form the final product.
  • Salt Formation: The dihydrobromide salt is typically formed by reacting the base with hydrobromic acid .

N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide has several potential applications:

  • Pharmaceuticals: As a building block for drug development, especially in creating new antimicrobial or anticancer agents.
  • Materials Science: Used in synthesizing polymers or as a ligand in coordination chemistry due to its unique structure.
  • Organic Electronics: Its properties may lend themselves to applications in organic light-emitting diodes or photovoltaic devices .

Interaction studies involving N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide focus on its binding affinity with various biological targets. These studies are crucial for understanding its potential therapeutic effects and side effects. Techniques such as:

  • Molecular Docking Studies: To predict interactions with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against different cell lines.

These approaches help elucidate the compound's pharmacological profile and guide further research .

Several compounds share structural similarities with N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide. Here are some notable examples:

Compound NameMolecular FormulaNotable Features
N,N-Dimethylhexane-1,6-diamineC8H20N2Simpler structure, lacks aromaticity
1,6-HexanediamineC6H16N2Basic diamine structure without fluorenyl groups
9H-FluoreneC13H10Core structure without amine substitutions
N-Boc-1,6-DiaminohexaneC11H24N2O2Protected amine that can be deprotected for further reactions

The uniqueness of N,N'-Di-9H-fluoren-9-yl-N,N'-dimethyl-1,6-hexanediamine dihydrobromide lies in its dual fluorenyl moieties which enhance its stability and potential interactions compared to simpler amines or diamines .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

634.13812 g/mol

Monoisotopic Mass

632.14017 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-10

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